Cas no 20129-87-7 (2-Amino-5-(dimethylamino)benzoic acid)

2-Amino-5-(dimethylamino)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-(dimethylamino)benzoic acid
- 2-AMINO-5-DIMETHYLAMINOBENZOIC ACID
- 1H-Pyrazolo(1,2-a)(1,2,4)benzotriazine-1,3(2H)-dione, 5-(dimethylamino)-8-hydroxy-9-methyl-2-propyl-
- 2-amino-5-dimethylamino-benzoic acid
- 2-Amino-5-N.N-dimethylamino-benzoesaeure
- 3-Dimethylamino-6-hydroxy-7-methyl-1,2-(n-propylmalonyl)-1,2-dihydro-1,2,4-benzotriazine
- 5-(dimethylamino)-8-hydroxy-9-methyl-2-propyl-1
- 6-HA
- 6-Hydroxyazapropazone
- 8-hydroxy-azapropazone
- AC1L4NAW
- AC1Q6NVB
- CTK4H4211
- 20129-87-7
- AKOS010215410
- EN300-70662
- Benzoic acid, 2-amino-5-(dimethylamino)-
- SCHEMBL297278
- 2-amino-5-(dimethylamino)benzoicacid
- RLGUSSRKLREISB-UHFFFAOYSA-N
- DB-104209
- CS-0181084
- G20934
- Z715584814
-
- インチ: InChI=1S/C9H12N2O2/c1-11(2)6-3-4-8(10)7(5-6)9(12)13/h3-5H,10H2,1-2H3,(H,12,13)
- InChIKey: RLGUSSRKLREISB-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1=CC(=C(C=C1)N)C(=O)O
計算された属性
- せいみつぶんしりょう: 180.08996
- どういたいしつりょう: 180.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 66.56
2-Amino-5-(dimethylamino)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-70662-1.0g |
2-amino-5-(dimethylamino)benzoic acid |
20129-87-7 | 95.0% | 1.0g |
$231.0 | 2025-02-20 | |
TRC | A611298-250mg |
2-amino-5-(dimethylamino)benzoic acid |
20129-87-7 | 250mg |
$ 250.00 | 2022-06-08 | ||
TRC | A611298-25mg |
2-amino-5-(dimethylamino)benzoic acid |
20129-87-7 | 25mg |
$ 50.00 | 2022-06-08 | ||
1PlusChem | 1P002DSJ-2.5g |
Benzoic acid, 2-amino-5-(dimethylamino)- |
20129-87-7 | 95% | 2.5g |
$821.00 | 2023-12-19 | |
1PlusChem | 1P002DSJ-10g |
Benzoic acid, 2-amino-5-(dimethylamino)- |
20129-87-7 | 95% | 10g |
$1726.00 | 2023-12-19 | |
A2B Chem LLC | AB10387-1g |
2-Amino-5-(dimethylamino)benzoic acid |
20129-87-7 | 95% | 1g |
$366.00 | 2024-04-20 | |
A2B Chem LLC | AB10387-10g |
2-Amino-5-(dimethylamino)benzoic acid |
20129-87-7 | 95% | 10g |
$1452.00 | 2024-04-20 | |
A2B Chem LLC | AB10387-100mg |
2-Amino-5-(dimethylamino)benzoic acid |
20129-87-7 | 95% | 100mg |
$123.00 | 2024-04-20 | |
Aaron | AR002E0V-2.5g |
Benzoic acid, 2-amino-5-(dimethylamino)- |
20129-87-7 | 95% | 2.5g |
$661.00 | 2025-01-21 | |
Crysdot LLC | CD12098535-5g |
2-Amino-5-(dimethylamino)benzoic acid |
20129-87-7 | 95+% | 5g |
$657 | 2024-07-24 |
2-Amino-5-(dimethylamino)benzoic acid 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
2-Amino-5-(dimethylamino)benzoic acidに関する追加情報
Introduction to 2-Amino-5-(dimethylamino)benzoic acid (CAS No. 20129-87-7)
2-Amino-5-(dimethylamino)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 20129-87-7, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a benzoic acid core substituted with an amino group at the 2-position and a dimethylamino group at the 5-position, exhibits unique structural and functional properties that make it a valuable intermediate in the development of various chemical entities.
The molecular structure of 2-Amino-5-(dimethylamino)benzoic acid consists of a benzene ring functionalized with two nitrogen-containing substituents. The presence of both an amino group and a dimethylamino group introduces a rich hydrogen bonding potential and tunable electronic properties, which are highly advantageous in medicinal chemistry applications. The compound’s solubility profile and stability under various conditions further enhance its utility as a building block in synthetic protocols.
In recent years, 2-Amino-5-(dimethylamino)benzoic acid has been explored as a key intermediate in the synthesis of biologically active molecules. Its structural motif is reminiscent of several pharmacophores found in therapeutic agents, particularly those targeting neurological and inflammatory pathways. The dimethylamino group, in particular, is known to enhance lipophilicity and metabolic stability, making it a desirable feature in drug design.
One of the most compelling areas of research involving 2-Amino-5-(dimethylamino)benzoic acid is its role in the development of enzyme inhibitors. Studies have demonstrated that derivatives of this compound can interact with specific enzymatic targets by leveraging the hydrogen bonding capabilities of the amino groups. For instance, modifications to the benzoic acid core have been investigated for their potential to modulate the activity of cytochrome P450 enzymes, which play crucial roles in drug metabolism.
Furthermore, the compound has shown promise in the field of materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent or a component in metal-organic frameworks (MOFs). These materials are increasingly relevant in applications ranging from gas storage to catalysis, highlighting the broad utility of 2-Amino-5-(dimethylamino)benzoic acid beyond traditional pharmaceutical contexts.
The synthesis of 2-Amino-5-(dimethylamino)benzoic acid typically involves multi-step organic transformations starting from commercially available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to achieve high yields and enantiopurity where necessary. These synthetic routes underscore the compound’s importance as a scaffold for further functionalization.
Recent advancements in computational chemistry have also contributed to the understanding of 2-Amino-5-(dimethylamino)benzoic acid’s reactivity and interactions. Molecular modeling studies have predicted its binding affinity to various biological targets, providing insights into potential drug-like properties before experimental validation is required. This integration of computational tools with traditional synthetic approaches accelerates the discovery process significantly.
The pharmacological profile of 2-Amino-5-(dimethylamino)benzoic acid has been systematically studied in several preclinical models. Initial findings suggest that this compound exhibits mild anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokine production. Additionally, its structural similarity to known neuroactive compounds has prompted investigations into its potential role in modulating neurotransmitter release or receptor activity.
In conclusion, 2-Amino-5-(dimethylamino)benzoic acid (CAS No. 20129-87-7) represents a fascinating chemical entity with broad applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthetic and computational chemistry, position it as a valuable tool for researchers aiming to develop novel therapeutic agents or advanced materials. As ongoing studies continue to uncover new possibilities for this compound, its significance in chemical biology and medicinal chemistry is poised to grow further.
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